3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid
CAS No.:
Cat. No.: VC13307362
Molecular Formula: C24H19ClO5
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19ClO5 |
|---|---|
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C24H19ClO5/c1-14-18(8-9-23(26)27)24(28)30-21-12-22(20(25)11-19(14)21)29-13-15-6-7-16-4-2-3-5-17(16)10-15/h2-7,10-12H,8-9,13H2,1H3,(H,26,27) |
| Standard InChI Key | CEEQAUJNPFBEPG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O |
Introduction
3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a complex structure with a chromenone core, chloro and methyl substitutions, and a naphthylmethoxy group, making it valuable for various chemical and biological studies.
Synthesis and Reactivity
The synthesis of 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid typically involves several key steps. Industrial production may utilize continuous flow synthesis techniques to enhance efficiency and scalability. The compound's reactivity can be exploited in synthetic organic chemistry to create derivatives with enhanced or altered biological activities.
Synthesis Steps:
-
Starting Materials: Typically involves chromenone derivatives and naphthylmethoxy groups.
-
Reaction Conditions: Careful control of temperature and solvent to optimize yield and purity.
-
Industrial Production: Continuous flow synthesis for efficiency and scalability.
Biological Activities and Applications
Coumarins, including 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid, are known for their diverse biological activities. These compounds have potential applications in pharmacology due to their ability to interact with biological systems. Research indicates that coumarins may exhibit significant biological activities, including anticoagulant, anti-inflammatory, and antioxidant effects .
Potential Applications:
-
Pharmacology: Potential interactions with biological systems.
-
Biological Activities: Anticoagulant, anti-inflammatory, antioxidant effects.
Spectroscopic Analysis
Spectroscopic methods such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-VIS), NMR, and MS provide insights into the functional groups and electronic transitions within the molecule. These techniques are crucial for characterizing the compound's structure and properties.
Spectroscopic Techniques:
-
IR: Functional group identification.
-
UV-VIS: Electronic transitions.
-
NMR: Molecular structure elucidation.
-
MS: Molecular weight confirmation.
Comparison with Similar Compounds
Similar compounds, such as ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate, share structural similarities but differ in specific functional groups. These differences can lead to variations in biological activities and chemical reactivity .
Comparison Table:
| Compound Name | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid | 301683-08-9 | 366.78 g/mol | Chromenone core, chloro, methyl, naphthylmethoxy |
| Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate | 575471-27-1 | Not specified | Ethyl ester, similar chromenone core |
| Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate | Not specified | 408.83 g/mol | Additional methyl on naphthyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume